4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, 0.50 M in THF

Description

Chemical Structure and Properties

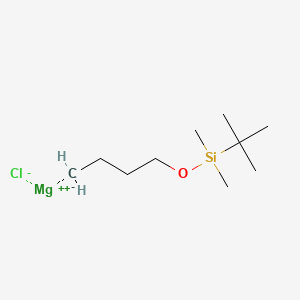

4-(tert-Butyldimethylsiloxy)butylmagnesium chloride (CAS: 152841-72-0) is a Grignard reagent with the molecular formula C₁₀H₂₃ClMgOSi (molar mass: 247.15 g/mol) . It consists of a butyl chain bearing a tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group, which enhances stability during synthetic reactions. The reagent is commercially available as a 0.50 M solution in tetrahydrofuran (THF), a solvent that ensures solubility and reactivity while minimizing side reactions .

Applications

This compound is widely used in organic synthesis for nucleophilic additions, particularly in the formation of carbon-carbon bonds. The TBDMS group protects the hydroxyl functionality, allowing subsequent deprotection under mild fluoride-based conditions (e.g., tetrabutylammonium fluoride) . Its applications span medicinal chemistry, materials science, and complex molecule synthesis, as evidenced by its availability from suppliers like Synthonix and EOS Med Chem .

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;butoxy-tert-butyl-dimethylsilane;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23OSi.ClH.Mg/c1-7-8-9-11-12(5,6)10(2,3)4;;/h1,7-9H2,2-6H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNQFTPGKZHOMI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClMgOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(tert-Butyldimethylsiloxy)butylmagnesium chloride (also referred to as t-BuMgCl) is a Grignard reagent that has garnered attention for its potential biological applications. This article delves into the biological activity of this compound, focusing on its synthesis, reactivity, and implications in medicinal chemistry.

- Chemical Formula : CHClMgO

- Molecular Weight : 246.0 g/mol

- Concentration : 0.50 M in THF (Tetrahydrofuran)

- Physical State : Liquid

Synthesis and Reactivity

The synthesis of 4-(tert-butyldimethylsiloxy)butylmagnesium chloride involves the reaction of tert-butyldimethylsilyl chloride with butylmagnesium chloride in a THF solvent. This Grignard reagent exhibits unique reactivity patterns, particularly in nucleophilic additions to carbonyl compounds and other electrophiles.

Biological Activity Overview

The biological activity of t-BuMgCl has been investigated in various studies, revealing its potential applications in drug synthesis and therapeutic interventions. Notably, Grignard reagents like t-BuMgCl are pivotal in synthesizing complex organic molecules, including pharmaceuticals.

Anticancer Activity

Research has indicated that certain derivatives of Grignard reagents exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from t-BuMgCl have shown promise in inhibiting the growth of solid tumors by inducing apoptosis in cancer cells. A study demonstrated that modifications of magnesium-based compounds can lead to enhanced anticancer properties through selective targeting of tumor cells .

Enzyme Inhibition

Grignard reagents, including t-BuMgCl, have been explored for their ability to inhibit specific enzymes involved in metabolic pathways. For example, the inhibition of proteases by β-lactam derivatives has been linked to their structural similarities with Grignard reagents . This suggests that t-BuMgCl might also exhibit enzyme inhibitory activity, potentially impacting metabolic diseases.

Case Studies and Research Findings

The mechanism by which t-BuMgCl exerts its biological effects is primarily through its reactivity as a nucleophile. It can form complexes with electrophiles, leading to the modification of biological pathways. The formation of organomagnesium complexes can influence cellular signaling and metabolic processes, which may contribute to its anticancer properties.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Protecting Group Stability

- TBDMS vs. THP : The TBDMS group in the target compound offers superior stability under acidic and basic conditions compared to the tetrahydropyranyl (THP) group, which is prone to cleavage in acidic environments . However, TBDMS requires fluoride ions for deprotection, limiting compatibility with fluoride-sensitive reactions .

- Aryl vs. Alkyl Chains : The phenyl analog (CAS: 107539-52-6) exhibits reduced nucleophilicity compared to the butyl-chain derivative due to resonance stabilization of the aromatic ring, making it suitable for electrophilic aromatic substitutions .

Reactivity and Counterion Effects

- Chloride vs. Bromide : Bromide-containing analogs (e.g., [4-(TBDMS-oxy)butyl]magnesium bromide) generally exhibit higher reactivity in Grignard reactions due to the weaker Mg–Br bond compared to Mg–Cl .

- Solvent Influence : The use of 2-methyltetrahydrofuran (2-MeTHF) in some analogs improves thermal stability and reduces peroxide formation compared to THF .

Research Findings and Case Studies

- Case Study 1 : In a 2023 synthesis of pyrroloindoles, the TBDMS-protected reagent was used to introduce a hydroxyl-containing side chain, which was later deprotected for cyclization .

- Case Study 2 : A 2017 study compared THP- and TBDMS-protected Grignard reagents in prostaglandin synthesis, highlighting the TBDMS group’s resistance to acidic workup conditions .

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride in THF?

- Methodological Answer :

- Use inert atmosphere (N₂ or Ar) during transfers to prevent moisture/oxygen exposure, as Grignard reagents react violently with water .

- Wear PPE: chemically resistant gloves (nitrile), safety goggles, and flame-resistant lab coats. Work in a fume hood or glovebox for high-risk steps .

- Store at 2–8°C in sealed, dry glass containers. Avoid incompatible materials (e.g., acids, oxidizers). Dispose of waste via approved hazardous waste protocols .

Q. How does the tert-butyldimethylsiloxy (TBS) group influence the reactivity of this Grignard reagent?

- Methodological Answer :

- The TBS group acts as a bulky protecting group, reducing steric hindrance at the magnesium-bound carbon while stabilizing the intermediate during nucleophilic additions. This enhances selectivity in reactions with sterically demanding electrophiles (e.g., ketones over esters) .

- Example: In alkylation reactions, the TBS group minimizes side reactions like β-hydride elimination by stabilizing the transition state .

Q. What synthetic applications are most common for this reagent in organic chemistry?

- Methodological Answer :

- Nucleophilic alkylation : Adds to carbonyl compounds (aldehydes/ketones) to form secondary alcohols. For example, reaction with benzophenone yields a protected alcohol intermediate .

- Cross-coupling : Used in Kumada couplings with aryl halides (e.g., Ni- or Pd-catalyzed reactions) to construct C–C bonds .

- Protecting group strategies : The TBS group can be selectively removed post-reaction using TBAF (tetrabutylammonium fluoride) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize deprotonation side reactions with sensitive substrates?

- Methodological Answer :

- Temperature control : Perform reactions at −78°C (dry ice/acetone bath) to suppress undesired deprotonation of acidic α-hydrogens in substrates like esters .

- Solvent modulation : Use mixed solvents (e.g., THF/hexane) to balance reactivity and solubility. THF’s Lewis basicity stabilizes the Grignard complex, reducing side reactivity .

- Substrate pre-treatment : Pre-cool substrates and use slow addition (syringe pump) to maintain low local concentrations of the Grignard reagent .

Q. What analytical techniques are most effective for monitoring reaction progress and intermediate stability?

- Methodological Answer :

- In situ NMR : Track Grignard consumption and intermediate formation using deuterated THF-d₈. For example, ¹H NMR can detect shifts in Mg–C resonance peaks .

- GC-MS or LC-MS : Identify side products (e.g., homocoupling derivatives) and quantify yields. ESI-MS is particularly useful for charged intermediates .

- Kinetic studies : Use stopped-flow techniques to measure reaction rates under varying temperatures and concentrations .

Q. How do impurities in THF (e.g., peroxides) affect the reagent’s stability and reactivity?

- Methodological Answer :

- Impact : Peroxides in aged THF oxidize Grignard reagents, leading to reduced yields and unpredictable reactivity (e.g., formation of magnesium oxide byproducts) .

- Mitigation :

- Use freshly distilled THF stabilized with BHT (butylated hydroxytoluene).

- Test THF for peroxides via KI/starch indicator strips before use .

- Data Example : A 0.50 M solution in THF with 50 ppm peroxides showed 20% decomposition after 24 hours at 25°C, compared to <5% in purified THF .

Q. What computational methods can predict steric and electronic effects of the TBS group on reaction pathways?

- Methodological Answer :

- DFT calculations : Model transition states to assess steric effects (e.g., using Gaussian or ORCA software). For instance, calculate the energy barrier for nucleophilic attack on a ketone vs. ester .

- Molecular dynamics (MD) : Simulate solvent interactions to optimize THF’s coordination with magnesium, which stabilizes the Grignard complex .

- QSPR models : Correlate substituent parameters (e.g., TBS group’s Verloop steric constants) with reaction yields to design analogs .

Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.